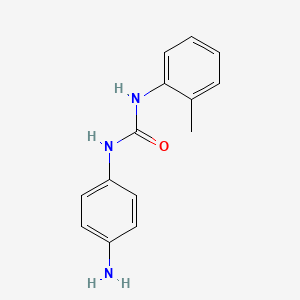
1-(4-Amino-phenyl)-3-o-tolyl-urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Amino-phenyl)-3-o-tolyl-urea is an organic compound that belongs to the class of ureas It is characterized by the presence of an aminophenyl group and a tolyl group attached to the urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Amino-phenyl)-3-o-tolyl-urea can be synthesized through several methods. One common approach involves the reaction of 4-aminophenyl isocyanate with o-toluidine under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Amino-phenyl)-3-o-tolyl-urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific conditions like elevated temperatures or acidic/basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
1-(4-Amino-phenyl)-3-o-tolyl-urea has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as dyes and pigments.
Mecanismo De Acción
The mechanism of action of 1-(4-Amino-phenyl)-3-o-tolyl-urea involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1-(4-Aminophenyl)-3-phenylurea: Similar structure but with a phenyl group instead of a tolyl group.
1-(4-Aminophenyl)-3-methylurea: Contains a methyl group instead of a tolyl group.
1-(4-Aminophenyl)-3-ethylurea: Features an ethyl group in place of the tolyl group.
Uniqueness: 1-(4-Amino-phenyl)-3-o-tolyl-urea is unique due to the presence of the o-tolyl group, which imparts specific steric and electronic properties to the molecule. These properties can influence its reactivity, stability, and interactions with other molecules, making it distinct from its analogs.
Propiedades
Fórmula molecular |
C14H15N3O |
|---|---|
Peso molecular |
241.29 g/mol |
Nombre IUPAC |
1-(4-aminophenyl)-3-(2-methylphenyl)urea |
InChI |
InChI=1S/C14H15N3O/c1-10-4-2-3-5-13(10)17-14(18)16-12-8-6-11(15)7-9-12/h2-9H,15H2,1H3,(H2,16,17,18) |
Clave InChI |
IKKHARPCQKJHIQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















